2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole
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Description
“2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole” is a compound that belongs to the benzimidazole class . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .
Synthesis Analysis
The synthesis of benzimidazoles can be achieved via many synthetic strategies, including single and multiple molecular reactions . Single-molecule synthetic methods include the intramolecular cyclization of arylamino and oxime groups, the coupling of amidine and halogen (or hydrogen) groups, and the condensation of amide and amino groups .Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Safety And Hazards
Future Directions
The future directions for the study of “2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. There is also scope for the development of new synthetic strategies and the study of their mechanism of action .
properties
IUPAC Name |
2-ethoxy-1-methylbenzimidazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-3-14-10-11-9-7(12(10)2)5-4-6-8(9)13/h4-6,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEOVYWDYOBKBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(N1C)C=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole |
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